2-氧代-2-苯乙基 4-溴丁-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

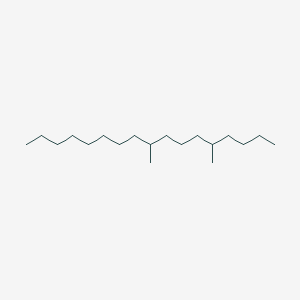

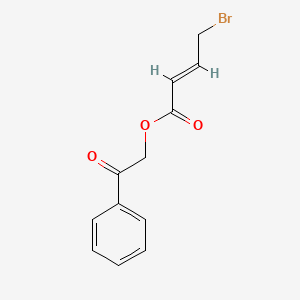

2-Oxo-2-phenylethyl 4-bromobut-2-enoate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Oxo-2-phenylethyl 4-bromobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylethyl 4-bromobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

催化氢化工艺

化合物 2-氧代-2-苯乙基 4-溴丁-2-烯酸酯参与催化氢化工艺,作为合成 2-羟基-4-芳基丁酸乙酯的前体。这种转化是通过高度对映选择性连续氢化实现的,证明了该化合物在生产用于进一步化学合成的超纯中间体方面的用途。该工艺对反应温度敏感,表明其在微调产物选择性和收率方面的重要性 (孟、朱和张,2008 年)。

抑制细菌酶

研究已将 2-氧代-2-苯乙基 4-溴丁-2-烯酸酯衍生物确定为细菌酶的有效抑制剂。具体来说,这些化合物抑制结核分枝杆菌中甲萘醌生物合成途径中的 MenB。抑制归因于辅酶 A 加合物的形成,该加合物与酶的活性位点相互作用。这种机制提出了一种靶向细菌代谢的新方法,并为开发新的抗菌剂奠定了基础 (李等人,2011 年)。

抗癌活性

2-氧代-2-苯乙基 4-溴丁-2-烯酸酯类似物的一个亚类,特别是 β-酮酯,显示出有希望的抗癌活性。这些化合物已在各种人类癌细胞系中进行测试,表现出显着的抗增殖作用。一种类似物在某些细胞系中表现出比化疗药物阿霉素更好的活性,突出了其作为新型抗癌剂的潜力 (Souza 等人,2017 年)。

对映选择性生物还原

2-氧代-4-芳基丁酸酯和 -丁-3-烯酸酯的烷基对映选择性生物还原,其中包括 2-氧代-2-苯乙基 4-溴丁-2-烯酸酯,已由近平滑念珠菌 ATCC 7330 促进。此过程产生高纯度的 2-羟基化合物对映异构体,这对药物应用至关重要。这些对映异构体的绝对构型已经确定,进一步说明了该化合物在立体化学和药物设计中的重要性 (Baskar 等人,2004 年)。

安全和危害

作用机制

Target of Action

2-Oxo-2-phenylethyl 4-bromobut-2-enoate primarily targets bacterial enzymes involved in the menaquinone (vitamin K2) biosynthesis pathway. Specifically, it inhibits the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which plays a crucial role in the production of menaquinone, an essential component for bacterial electron transport and energy production .

Mode of Action

The compound interacts with MenB by forming a covalent adduct with coenzyme A (CoA). This interaction disrupts the enzyme’s normal function, leading to a blockade in the menaquinone biosynthesis pathway. As a result, the bacteria are unable to produce sufficient menaquinone, impairing their ability to generate ATP through oxidative phosphorylation .

Biochemical Pathways

By inhibiting MenB, 2-Oxo-2-phenylethyl 4-bromobut-2-enoate affects the menaquinone biosynthesis pathway. This pathway is critical for the electron transport chain in many bacteria. The disruption of this pathway leads to a decrease in ATP production, which is vital for bacterial growth and survival. Consequently, the compound exhibits potent antibacterial activity, particularly against strains that rely heavily on menaquinone for energy production .

Pharmacokinetics

The pharmacokinetics of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including bacterial infection sites. Its metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability and half-life are influenced by its chemical stability and the efficiency of its metabolic pathways .

Result of Action

At the molecular level, the inhibition of MenB leads to a significant reduction in menaquinone levels within bacterial cells. This reduction impairs the electron transport chain, resulting in decreased ATP production. At the cellular level, the lack of ATP hampers various energy-dependent processes, ultimately leading to bacterial cell death. This mechanism makes 2-Oxo-2-phenylethyl 4-bromobut-2-enoate a potent antibacterial agent .

Action Environment

The efficacy and stability of 2-Oxo-2-phenylethyl 4-bromobut-2-enoate can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions may affect the compound’s stability and its ability to interact with MenB. Additionally, the presence of other substances that compete for binding with CoA or MenB could potentially reduce the compound’s effectiveness. Therefore, optimizing the environmental conditions is crucial for maximizing the antibacterial activity of this compound .

: Information synthesized from various sources on the mechanism of action of similar compounds.

生化分析

Biochemical Properties

2-Oxo-2-phenylethyl 4-bromobut-2-enoate has been found to interact with the enzyme MenB, which is involved in the bacterial menaquinone (MK) biosynthesis pathway . The compound forms an adduct with coenzyme A (CoA), inhibiting the function of MenB .

Cellular Effects

The inhibition of MenB by 2-Oxo-2-phenylethyl 4-bromobut-2-enoate impacts the biosynthesis of menaquinone, a key molecule in bacterial cells . This can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Oxo-2-phenylethyl 4-bromobut-2-enoate exerts its effects through binding interactions with biomolecules. Specifically, it forms an adduct with CoA, leading to the inhibition of the enzyme MenB . This interaction disrupts the menaquinone biosynthesis pathway in bacteria .

Metabolic Pathways

2-Oxo-2-phenylethyl 4-bromobut-2-enoate is involved in the menaquinone biosynthesis pathway in bacteria, where it interacts with the enzyme MenB . The disruption of this pathway can affect metabolic flux and metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxo-2-phenylethyl 4-bromobut-2-enoate involves the reaction of 2-oxo-2-phenylethyl bromide with 4-bromobut-2-enoic acid in the presence of a base.", "Starting Materials": [ "2-oxo-2-phenylethyl bromide", "4-bromobut-2-enoic acid", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-oxo-2-phenylethyl bromide in anhydrous ether.", "Step 2: Add the base to the solution and stir for 30 minutes.", "Step 3: Add 4-bromobut-2-enoic acid to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |

CAS 编号 |

154561-38-3 |

分子式 |

C12H11BrO3 |

分子量 |

283.12 g/mol |

IUPAC 名称 |

phenacyl 4-bromobut-2-enoate |

InChI |

InChI=1S/C12H11BrO3/c13-8-4-7-12(15)16-9-11(14)10-5-2-1-3-6-10/h1-7H,8-9H2 |

InChI 键 |

JARTYZWEUJDLPS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr |

规范 SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C=CCBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)